Oct-3-ynoic acid
Description
Classification and Structural Features of Oct-3-ynoic Acid within Unsaturated Fatty Acids
Fatty acids, which are carboxylic acids with long aliphatic chains, are broadly categorized based on the nature of the carbon-carbon bonds in their hydrocarbon tail. wikipedia.orglibretexts.org Saturated fatty acids contain only single bonds, while unsaturated fatty acids possess one or more carbon-carbon double or triple bonds. wikipedia.orglibretexts.org
This compound falls under the category of unsaturated fatty acids. Specifically, it is classified as a mono-unsaturated, alkynoic acid .
Mono-unsaturated: It contains a single site of unsaturation.
Alkynoic Acid: The unsaturation is a carbon-carbon triple bond (an alkyne functionality). wikipedia.org
The structural features of this compound are defined by its eight-carbon backbone. The nomenclature indicates:
"Oct-" : An eight-carbon chain.
"-3-yn-" : A carbon-carbon triple bond located between the third and fourth carbon atoms (C-3 and C-4).
"-oic acid" : A carboxylic acid (-COOH) functional group at the C-1 position.
| Property | Value |
| Molecular Formula | C8H12O2 bldpharm.com |
| Molecular Weight | 140.18 g/mol bldpharm.comnih.gov |
| IUPAC Name | This compound |
| CAS Number | 57074-96-1 lookchem.com |
| Classification | Unsaturated Fatty Acid, Alkynoic Acid |
Historical Context of Research on Alkyne-Containing Molecules
The study of alkyne-containing molecules dates back to the 19th century with early investigations into acetylene, the simplest alkyne. numberanalytics.com However, the discovery of naturally occurring acetylenic compounds came later. A pivotal moment in the history of acetylenic fatty acids was the isolation and identification of tariric acid (6-octadecynoic acid) from the seed fat of Picramnia tariri by the French chemist Arnaud in 1892. gerli.com This discovery demonstrated that the alkyne functionality, previously known primarily through synthesis, was also a feature of natural products.
In the decades that followed, further research, aided by the development of powerful analytical techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), led to the identification of a wide variety of acetylenic compounds from natural sources, including plants and fungi. nih.govnih.gov These techniques became indispensable for elucidating the precise structures of these often complex molecules. nih.gov This foundational work established that acetylenic fatty acids are particularly common in plants belonging to the Santalaceae and Olacaceae families. gerli.com
Significance of this compound in Contemporary Chemical and Biochemical Research
While specific research literature on this compound itself is not extensive, its significance can be understood through the broader context of alkynoic acids, which are recognized for their important roles in modern chemical and biochemical research.
The research involving acetylenic fatty acids like this compound generally follows several key trajectories:
Natural Product Chemistry: Researchers continue to isolate and identify novel acetylenic fatty acids from various plant and microbial sources. wikipedia.orgnih.govnih.gov Some of these natural products exhibit potent biological activities, such as antifungal or anti-inflammatory properties. gerli.com For instance, certain acetylenic fatty acids have been shown to inhibit the growth of Candida albicans strains. gerli.com
Organic Synthesis: The carbon-carbon triple bond is an exceptionally versatile functional group in organic synthesis. numberanalytics.com It serves as a linchpin in the construction of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Alkynes participate in a host of reactions, such as hydrogenation to form alkanes or alkenes, cycloaddition reactions to build ring systems, and metal-catalyzed cross-coupling reactions. numberanalytics.comwikipedia.org
Chemical Biology: The alkyne group is a key tool in chemical biology. Its small size and relative inertness in biological systems make it an ideal bio-orthogonal chemical reporter. nih.gov An alkyne-containing molecule can be introduced into a biological system and later detected or modified through specific chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". cookechem.com This allows for the study of fatty acid metabolism and other biological processes. wisdomlib.org
The chemical behavior of this compound is governed by the interplay between its two primary functional groups: the carboxylic acid and the internal alkyne.
Acidity: The carboxylic acid group (-COOH) is a Brønsted-Lowry acid, meaning it can donate a proton (H+). libretexts.org In an aqueous solution or in the presence of a base, it deprotonates to form a carboxylate anion (-COO⁻). The acidity is a fundamental property that influences its solubility and reactivity in various chemical environments. libretexts.org
The Alkyne Triple Bond: A carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. britannica.com These π bonds are regions of high electron density, making the alkyne susceptible to electrophilic addition reactions. britannica.comdoubtnut.com Reagents like hydrogen, halogens, and hydrogen halides can add across the triple bond. wikipedia.org The internal position of the alkyne in this compound (at C-3) means it does not have an acidic acetylenic proton, a feature found only in terminal alkynes (where the triple bond is at the end of a chain).
Reactivity and Isomerization: The triple bond in alkynoic acids can be manipulated synthetically. For example, it can be fully reduced (hydrogenated) to the corresponding saturated fatty acid, octanoic acid, or partially reduced to yield an alkene, (Z)-oct-3-enoic acid or (E)-oct-3-enoic acid, depending on the reaction conditions. Additionally, under certain conditions, such as treatment with a strong base, the triple bond in an alkynoic acid can migrate along the carbon chain, a process known as isomerization. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-3-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-4,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBHCNKFZKBAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Oct 3 Ynoic Acid
Reactions Involving the Internal Alkyne Moiety
The internal alkyne functionality in Oct-3-ynoic acid is a key site for various chemical transformations, including reduction, addition, cycloaddition, and rearrangement reactions.
Hydrogenation and Reduction Pathways
Alkynes can undergo hydrogenation, the addition of hydrogen across the triple bond, typically in the presence of a metal catalyst. This process can lead to the formation of alkenes or saturated alkanes depending on the reaction conditions and catalyst used. For instance, the structural proof of this compound has been based in part on its hydrogenation to the corresponding saturated acid, octanoic acid. rsc.org This indicates that the triple bond can be fully reduced.
Selective hydrogenation of internal alkynes to cis-alkenes is often achieved using catalysts like the Lindlar catalyst or P-2 Nickel. Conversely, dissolving metal reductions (e.g., using sodium in ammonia) typically yield trans-alkenes from internal alkynes. While specific detailed studies on the selective hydrogenation of this compound's internal alkyne to either the cis or trans alkene were not extensively detailed in the search results, the general principles of alkyne hydrogenation apply.
Reduction of alkynes can also occur through transfer hydrogenation, utilizing hydrogen donors other than H₂ gas, often catalyzed by palladium complexes. This method can also lead to the formation of cis-alkenes with high stereoselectivity. psu.edu
Addition Reactions (e.g., Hydrostannation)
The carbon-carbon triple bond in this compound is susceptible to various addition reactions. Hydrostannation, the addition of a tin-hydrogen bond across an alkyne, is one such important transformation. This reaction typically yields vinylstannanes, valuable intermediates in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. researchgate.net
Studies on related β,γ-alkynoic acids, such as but-3-ynoic acid, have demonstrated that stereospecific synthesis of functional alkenylsilanes can be achieved via silastannation reactions. researchgate.netacs.org These reactions, often catalyzed by palladium complexes, involve the addition of a silicon-tin bond across the alkyne. While direct examples for this compound were not found, the reactivity observed with similar alkynoic acids suggests that this compound would likely undergo analogous hydrostannation and potentially silastannation reactions under appropriate conditions, yielding functionalized vinylstannane or vinylsilane products. The regioselectivity and stereoselectivity of these additions can be influenced by the reaction conditions, catalyst, and the nature of the stannane (B1208499) or silastannane reagent. researchgate.net
Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Click Chemistry)
Alkynes are known to participate in various cycloaddition reactions, forming cyclic compounds. These include [2+2] cycloadditions and 1,3-dipolar cycloadditions, such as the widely utilized Click Chemistry.
[2+2] cycloadditions involve the joining of two π systems to form a four-membered ring. While thermal [2+2] cycloadditions of simple alkynes are often unfavorable, they can occur photochemically or when the alkyne is activated or part of a strained system. libretexts.org Metal-catalyzed [2+2] cycloadditions are also known.
Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of a 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. rsc.orgmedchemexpress.comchemistrysteps.com This reaction is highly reliable, regioselective, and tolerant of various functional groups, making it widely applicable in diverse fields, including bioconjugation and materials science. rsc.orgmedchemexpress.com Ynoic acids, including 2-ynoic acids, have been shown to act as alkyne donors in cycloaddition cascades. rsc.org The presence of the terminal alkyne is generally preferred for optimal Click Chemistry reactivity, but internal alkynes can also react under certain conditions. While specific examples of this compound in Click Chemistry were not found, its alkyne moiety makes it a potential substrate for such reactions, particularly if appropriately functionalized or under specific catalytic conditions.
Other 1,3-dipolar cycloadditions involving alkynes can occur with various 1,3-dipoles, such as nitrones or azomethine ylides, leading to the formation of five-membered heterocycles. researchgate.netuchicago.edu
Rearrangement Reactions (e.g., Isomerization to Allenes)
Internal alkynes, including this compound, can undergo isomerization reactions, often catalyzed by bases, leading to the migration of the triple bond along the carbon chain. A significant pathway in alkyne isomerization involves the formation of allene (B1206475) intermediates. mdpi.com This process, sometimes referred to as the "alkyne zipper reaction" when the triple bond migrates to the terminus, proceeds through the formation of carbanionic intermediates that tautomerize between acetylenic and allenic forms. mdpi.com
Studies on α,β-acetylenic acids with two γ-hydrogen atoms have shown rapid rearrangement to allenic acids under basic conditions. rsc.org this compound, possessing γ-hydrogens, is expected to undergo similar isomerization to the corresponding allene, octa-2,3-dienoic acid. The equilibrium between the alkyne and the allene can be influenced by the base and reaction conditions. rsc.orgmdpi.com Further rearrangement can occur, potentially leading to conjugated dienes under certain conditions. mdpi.com
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) in this compound is a reactive center that undergoes characteristic reactions of carboxylic acids, notably the formation of esters and amides. benchchem.com
Esterification and Amide Formation
Carboxylic acids react with alcohols to form esters in a reaction typically catalyzed by an acid. This esterification involves the condensation of the carboxylic acid and the alcohol with the elimination of water. libretexts.orgorgsyn.org this compound can be converted into its esters by reacting the carboxylic acid group with various alcohols under suitable conditions. For example, esterification of related unsaturated fatty acids like (E)-oct-3-enoic acid with methanol (B129727) in the presence of a catalyst has been reported. solubilityofthings.com
Amides are formed by the reaction of carboxylic acids or their derivatives with ammonia (B1221849) or amines. chemistrysteps.comlibretexts.orggithub.io While the direct reaction between a carboxylic acid and an amine can be slow and may require heating to high temperatures, more efficient methods often involve activating the carboxylic acid or using coupling reagents. chemistrysteps.com this compound can be transformed into various amides by reacting its carboxylic acid group with primary or secondary amines. The carboxylic acid group of this compound is known to participate in amidation reactions. benchchem.com
Table 1: Selected Reactions and Transformations of this compound (or analogous reactivity of similar compounds)
| Reaction Type | Functional Group Involved | Description | Relevant Section |
| Hydrogenation/Reduction | Alkyne | Addition of hydrogen across the triple bond, leading to alkenes or alkanes. | 3.1.1 |
| Hydrostannation | Alkyne | Addition of R₃Sn-H across the triple bond, forming vinylstannanes. (Based on related ynoic acids) | 3.1.2 |
| Silastannation | Alkyne | Addition of R₃Si-SnR₃ across the triple bond, forming vinylsilanes/stannanes. (Based on related ynoic acids) | 3.1.2 |
| [2+2] Cycloaddition | Alkyne | Formation of a four-membered ring by reaction with another π system. | 3.1.3 |
| 1,3-Dipolar Cycloaddition (Click) | Alkyne | Reaction with a 1,3-dipole (e.g., azide) to form a five-membered ring. (Based on general alkyne chemistry) | 3.1.3 |
| Isomerization to Allene | Alkyne | Rearrangement of the triple bond to form an allene. | 3.1.4 |
| Esterification | Carboxylic Acid | Reaction with an alcohol to form an ester. | 3.2.1 |
| Amide Formation | Carboxylic Acid | Reaction with ammonia or an amine to form an amide. | 3.2.1 |
Acid Halide and Anhydride (B1165640) Derivatization
Carboxylic acids are versatile precursors for the synthesis of acid halides and anhydrides, which are activated derivatives commonly used in further organic synthesis. Acid halides, such as acyl chlorides, are typically synthesized by the reaction of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules or by the reaction of an acid halide with a carboxylate salt. nih.govfishersci.ca For example, acetic anhydride is formed by the reaction of two acetic acid molecules with the elimination of water. nih.gov Unsymmetrical anhydrides can be prepared from the reaction of a carboxylic acid and a dialkyl dicarbonate (B1257347) in the presence of a weak Lewis acid, or by the reaction of N-benzoylsaccharins with carboxylic acid derivatives.
While general methods for synthesizing acid halides and anhydrides from carboxylic acids are well-established, specific detailed procedures or research findings for the preparation of the acid halide or anhydride derivatives of this compound were not prominently found in the surveyed literature. However, given the presence of the carboxylic acid group, it is chemically feasible to convert this compound into its corresponding acid halide or anhydride using standard synthetic methodologies.
Oxidative and Reductive Transformations
Compounds containing alkyne and carboxylic acid functional groups can undergo various oxidative and reductive transformations. The alkyne moiety can be reduced to an alkene (either cis or trans) or a saturated alkane, while the carboxylic acid group can be reduced to an aldehyde or a primary alcohol, or undergo decarboxylation under certain oxidative conditions.
Hydrogenation is a common method for reducing alkynes. The hydrogenation of this compound to the corresponding saturated octanoic acid has been reported as a method for structural proof. This typically involves reaction with hydrogen gas in the presence of a metal catalyst, such as palladium. The alkyne can also be selectively reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst, or to a trans-alkene using dissolving metal reduction (e.g., alkali metals in liquid ammonia), as demonstrated for related acetylenic alcohols like 3-octyn-1-ol (B76992).
Oxidative reactions can target either the alkyne or the carboxylic acid. Cleavage of the alkyne triple bond through strong oxidative conditions (e.g., ozonolysis or reaction with hot potassium permanganate) would result in the formation of smaller carboxylic acids. Carboxylic acids can undergo decarboxylation under specific oxidative conditions. Studies on the thermal decomposition of related fatty acids, such as octanoic acid, on metal surfaces like copper have shown decarboxylation pathways. However, detailed studies on the specific oxidative transformations of this compound, particularly concerning the alkyne moiety or selective oxidation of the carboxylic acid in the presence of the alkyne, were not extensively found.
Catalytic Reactions Involving this compound
Catalytic reactions offer pathways for selective transformations of specific functional groups within a molecule. For compounds containing both alkyne and carboxylic acid functionalities, catalytic methods can be employed for various purposes, including hydrogenation, coupling reactions, and functionalization of the alkyne or the region adjacent to the carboxylic acid.
Palladium catalysis is widely used in transformations of unsaturated compounds, including coupling reactions involving alkynes. While some palladium-catalyzed reactions are used in the synthesis of carbon-carbon triple bonds (e.g., Sonogashira coupling), palladium catalysts can also be involved in reactions of alkynes and unsaturated carboxylic acids, such as the palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid.
Hydroformylation and hydrogenation of internal alkynes functionalized with a carboxylic acid group have been reported using rhodium catalysis, leading to the formation of aliphatic aldehydes with high regioselectivity and chemoselectivity. This indicates the potential for catalytic functionalization of the alkyne in the presence of a carboxylic acid.
Natural Occurrence and Biosynthetic Pathway Research
Detection and Identification in Biological Systems
Acetylenic fatty acids are detected and identified in a range of biological systems, although specific reports on the direct occurrence of Oct-3-ynoic acid (57074-96-1) are not extensively documented in the provided search results. However, the presence of other acetylenic fatty acids in nature provides context for the potential occurrence and biological significance of this class of compounds.
Occurrence in Plants and Microorganisms
Acetylenic fatty acids are known to occur in various plants and microorganisms. Notably, mosses (bryophytes) are recognized as a source of unique acetylenic fatty acids that are not synthesized by other land plants. wikipedia.org Studies on moss species from the order Dicranales, including Dicranella and Dicranum, have identified acetylenic fatty acids as significant components of their triglycerides. h-its.org For example, dicranin, an acetylenic fatty acid, has been detected in species such as Dicranum scoparium. wikipedia.orgnih.govlipidmaps.org Certain higher plants also contain acetylenic fatty acids, often in their seed oils. uni.lueasychem.org
Beyond the plant kingdom, acetylenic fatty acids are found in fungi, marine algae, sponges, and insects. nih.govwikidata.orgscitoys.comnih.govfishersci.ptwikidata.org Cyanobacteria have also been shown to produce compounds containing acetylenic bonds. lipidmaps.org While Oct-3-enoic acid, an isomer with a double bond at the C-3 position, has been isolated from the cyanobacterium Nostoc lipidmaps.org, specific reports on the isolation of this compound from these sources were not prominent in the search results.
Trace Presence in Natural Oils and Fats
Acetylenic fatty acids can be present in trace amounts or as significant components in certain natural oils and fats, particularly in the seed oils of specific plant families like Santalaceae and Olacaceae. uni.lusolubilityofthings.com Examples include stearolic acid (octadec-9-ynoic acid) and crepenynic acid (cis-9-octadecen-12-ynoic acid), which are found in the seed oils of some plant species. uni.lusolubilityofthings.com The presence of these and other acetylenic lipids in triglycerides has been noted in various organisms, including mosses. h-its.orgsci-toys.com
Elucidation of Biosynthetic Pathways for Acetylenic Fatty Acids
The biosynthesis of acetylenic fatty acids involves specialized enzymatic machinery, primarily desaturases that introduce triple bonds into fatty acid chains. Research has utilized various techniques, including the use of labeled precursors, to understand these pathways.
Enzymatic Desaturation Mechanisms (e.g., Δ6-acetylenase)
The formation of acetylenic bonds in fatty acids is catalyzed by enzymes known as acetylenases, which are often functionally divergent variants of fatty acid desaturases. easychem.orgnih.govwikidata.orgscitoys.comnih.govchemspider.com These enzymes introduce triple bonds through mechanisms that typically involve sequential dehydrogenation. wikidata.org A notable example is the Δ6-acetylenase found in mosses, which is involved in the creation of acetylenic fatty acids with a triple bond at the C-6 position. easychem.orgnih.govscitoys.comnih.gov These enzymatic reactions often occur at the endoplasmic reticulum. nih.govnih.govchemspider.com The discovery and characterization of acetylenases from different organisms, such as the first identified fungal acetylenase from Cantharellus formosus, highlight the diversity of these enzymes across biological kingdoms. wikidata.orgscitoys.com
Precursor Incorporation Studies (e.g., 14C-labeled precursors)
Isotopic tracer experiments, particularly those employing 14C-labeled precursors, have been instrumental in elucidating the biosynthetic pathways of fatty acids and polyacetylenes. nih.govnih.govnist.govlipidmaps.org 14C-labeled acetate (B1210297) is commonly used as a tracer to study fatty acid synthesis in various organisms, including plants. nih.govnist.gov These studies track the incorporation of labeled atoms into metabolic products, helping to map the sequence of enzymatic conversions. For instance, feeding studies with 14C-labeled compounds have provided insights into how fatty acid precursors are metabolized to form acetylenic structures. nih.govlipidmaps.org While some studies show direct incorporation of labeled fatty acids into downstream products, others suggest that certain acetylenic acids might be catabolized and their components re-utilized for general fatty acid synthesis. nih.gov
Ecological and Biogeochemical Significance of Acetylenic Fatty Acids
Acetylenic fatty acids play diverse roles in the ecology and biogeochemistry of the organisms that produce them. In plants, particularly mosses, they can contribute to defense mechanisms against herbivores and exhibit antimicrobial properties, potentially protecting damaged tissues from infection. wikipedia.org The presence and specific profiles of acetylenic fatty acids can also serve as chemotaxonomic markers, aiding in the classification and understanding of evolutionary relationships between species. h-its.org Furthermore, the accumulation of lipids, including acetylenic triglycerides in mosses, can be influenced by environmental factors such as temperature and light, suggesting a role in physiological adaptation to different conditions. sci-toys.com The biological activities observed for acetylenic compounds from marine organisms also point to their ecological roles in those environments. fishersci.ptlipidmaps.org The broader class of polyacetylenes, encompassing many acetylenic fatty acids, is recognized for a variety of biochemical and ecological functions. nih.gov
Advanced Analytical Methodologies for Research on Oct 3 Ynoic Acid
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules like oct-3-ynoic acid. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Proof and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural proof and investigation of isomerism in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for a complete assignment of the molecule's skeleton and the protons attached to it.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected. The terminal methyl group (CH₃) of the butyl chain would likely appear as a triplet at the most upfield region. The methylene (B1212753) groups (CH₂) of the butyl chain would present as multiplets. The protons on the carbon adjacent to the alkyne (propargylic protons) would exhibit a characteristic chemical shift, typically a triplet. The protons on the carbon alpha to the carboxylic acid group would also show a distinct triplet. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated. The carbonyl carbon of the carboxylic acid would have the most downfield chemical shift. The two sp-hybridized carbons of the alkyne bond would have characteristic chemical shifts in the acetylenic region of the spectrum. The remaining sp³-hybridized carbons of the alkyl chain and the carbon alpha to the carboxyl group would appear at progressively more upfield chemical shifts. The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all atoms and confirmation of the this compound structure.
| Predicted ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (C8) | ~0.9 (triplet) |
| CH₂ (C7) | ~1.4 (sextet) |
| CH₂ (C6) | ~1.5 (quintet) |
| CH₂ (C5) | ~2.2 (triplet) |
| CH₂ (C2) | ~2.5 (triplet) |
| COOH | ~11-12 (broad singlet) |
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175 |
| C2 | ~35 |
| C3 | ~80 |
| C4 | ~80 |
| C5 | ~20 |
| C6 | ~30 |
| C7 | ~22 |
| C8 | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
The most prominent and diagnostic absorption for this compound is the carbonyl (C=O) stretch of the carboxylic acid, which typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. The presence of the carboxylic acid is further confirmed by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxyl group, broadened due to hydrogen bonding. The carbon-carbon triple bond (C≡C) of the alkyne functional group will give rise to a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The sp³ C-H stretching vibrations of the alkyl chain appear as strong absorptions just below 3000 cm⁻¹.
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (sp³) | 2850-2960 |
| C≡C (Alkyne) | 2100-2260 (weak to medium) |
| C=O (Carboxylic Acid) | 1700-1725 (strong) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.
Mass Spectrometry (MS): Electron ionization (EI) is a common method for MS analysis. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (140.18 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). Cleavage of the alkyl chain at various points would also produce a series of fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is a critical step in confirming the identity of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₈H₁₂O₂), HRMS would confirm this exact elemental composition.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ | 140 |
| [M-OH]⁺ | 123 |
| [M-COOH]⁺ | 95 |
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. These methods are often coupled with mass spectrometry for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester (FAME - fatty acid methyl ester) or a trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry version (LC-MS/MS), is a powerful technique for analyzing this compound in complex biological or environmental samples. chemicalbook.com LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. Reversed-phase chromatography is commonly used for fatty acids.
Targeted and Untargeted Lipidomics Approaches for Fatty Acyl Profiling
The study of fatty acids and their roles in biological systems has been significantly advanced by the field of lipidomics, which aims to comprehensively analyze the full complement of lipids (the lipidome) in a cell, tissue, or organism. For a unique compound like this compound, both targeted and untargeted lipidomics approaches offer powerful tools for its detection, quantification, and the broader understanding of its metabolic context. These approaches are hypothesis-driven and discovery-driven, respectively, providing complementary information for a comprehensive fatty acyl profile. creative-proteomics.comnih.gov
Targeted lipidomics is a quantitative method focused on the measurement of specific, predefined lipid molecules. creative-proteomics.com This approach is ideal for hypothesis testing, such as quantifying the levels of this compound in different biological states or after a specific intervention. creative-proteomics.com By concentrating on a known analyte, targeted methods can achieve high sensitivity and specificity. creative-proteomics.com
In contrast, untargeted lipidomics aims to capture a comprehensive snapshot of all measurable lipids in a sample to identify novel or unexpected changes in the lipidome. nih.gov This discovery-driven approach is particularly useful for generating new hypotheses about the metabolic pathways influenced by this compound. nih.gov While generally semi-quantitative, untargeted lipidomics provides a broader view of the lipid landscape. nih.gov
The integration of both targeted and untargeted strategies offers a powerful workflow. An initial untargeted analysis can reveal broad changes in the lipid profile, and any identified lipids of interest, including this compound, can then be quantified with high precision using a targeted approach. nih.gov
Extraction and Sample Preparation Methodologies
The accurate analysis of this compound from biological samples is critically dependent on the initial extraction and sample preparation steps. The primary goal is to efficiently isolate the lipid fraction, including short-chain fatty acids, while removing interfering substances like proteins and polar metabolites. nih.govnih.gov
Liquid-Liquid Extraction (LLE) remains a cornerstone of lipid extraction. nih.gov Classic methods, such as those developed by Folch and Bligh and Dyer, utilize a mixture of chloroform (B151607) and methanol (B129727) to partition lipids into an organic phase, separate from the aqueous phase containing more polar molecules. nih.gov For short-chain fatty acids like this compound, modifications to these protocols may be necessary to ensure efficient recovery, as their partial water solubility can lead to losses.
Solid-Phase Extraction (SPE) offers a more selective and often more reproducible alternative to LLE. nih.gov SPE cartridges can be packed with various sorbents that retain lipids based on their chemical properties. For a relatively non-polar compound like this compound, a reverse-phase sorbent could be employed. The sample is loaded onto the cartridge, interfering compounds are washed away, and the desired lipids are then eluted with an appropriate solvent. nih.gov This technique can also be adapted for high-throughput analysis using 96-well plate formats. nih.gov
Derivatization is a common and often necessary step in the analysis of fatty acids, particularly for gas chromatography (GC). creative-proteomics.com This process converts the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester, improving chromatographic separation and detection sensitivity. creative-proteomics.com
Sample Types for Analysis:
Fecal Samples: Directly reflect the activity of the gut microbiota, a potential source or modulator of unusual fatty acids. creative-proteomics.com
Blood/Serum/Plasma: Provide insight into the systemic levels and metabolic impact of fatty acids. creative-proteomics.comresearchgate.net
Urine and Other Fluids: Can also be analyzed, though concentrations of fatty acids are typically lower. creative-proteomics.comresearchgate.net
A comparison of common extraction methods is presented in the table below.
| Extraction Method | Principle | Advantages | Disadvantages | Relevance for this compound |
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids into an immiscible organic solvent phase. nih.gov | Broad lipid coverage, well-established protocols. nih.gov | Labor-intensive, potential for poor reproducibility, may not be optimal for short-chain fatty acids due to some water solubility. nih.gov | A standard but potentially less efficient method for retaining short-chain fatty acids without protocol optimization. |
| Solid-Phase Extraction (SPE) | Selective retention of lipids on a solid sorbent followed by elution. nih.gov | High selectivity, good reproducibility, amenable to automation. nih.gov | Method development may be required to optimize recovery for specific lipid classes. nih.gov | A highly suitable method that can be tailored for the efficient isolation of short-chain fatty acids. |
| Protein Precipitation (PPT) | Use of a solvent to denature and remove proteins from the sample. nih.gov | Simple and fast method for protein removal. nih.gov | May not effectively remove all interfering non-protein matrix components. | Often used as an initial step before LLE or SPE to clean up the sample. |
Data Acquisition and Processing in Lipidomics
Following extraction and separation, typically by liquid chromatography (LC) or gas chromatography (GC), mass spectrometry (MS) is the predominant technique for the analysis of lipids due to its high sensitivity and specificity. researchgate.net The choice of data acquisition strategy significantly impacts the nature and quality of the resulting data.
In targeted lipidomics , a common approach is Multiple Reaction Monitoring (MRM) . This technique uses a tandem mass spectrometer (MS/MS) to pre-select a specific precursor ion (the molecular ion of this compound) and then monitor for a specific fragment ion generated upon collision-induced dissociation. This highly specific filtering results in excellent signal-to-noise ratios and accurate quantification. nih.gov
For untargeted lipidomics , two primary acquisition strategies are employed: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) . nih.gov
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a full scan to identify the most abundant precursor ions in the sample at any given time. It then sequentially selects these "top N" ions for fragmentation to acquire their MS/MS spectra. nih.govchromatographyonline.com While effective for identifying abundant lipids, DDA can be biased against lower-abundance ions, which may not be selected for fragmentation. nih.gov
Data-Independent Acquisition (DIA): DIA represents a more comprehensive approach. The mass spectrometer fragments all ions within a specified mass-to-charge (m/z) range without pre-selection. nih.gov This results in complex MS/MS spectra that contain fragments from all co-eluting precursors. While the data analysis is more challenging, DIA provides a more complete record of the fragment ions for all analytes in the sample, including low-abundance ones. nih.govchromatographyonline.com
Data Processing and Analysis: Regardless of the acquisition method, the raw data must be processed to extract meaningful biological information. This workflow generally includes:
Peak Detection and Alignment: Identifying and aligning corresponding peaks across different samples.
Lipid Identification: Identifying lipids by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries and databases. bruker.com
Quantification: Measuring the intensity or peak area of the identified lipids. In targeted analysis, this is done against a calibration curve, while in untargeted analysis, it is typically a relative quantification. nih.gov
Statistical Analysis: Employing statistical methods to identify significant differences in lipid levels between sample groups. creative-proteomics.com
A summary of data acquisition strategies is provided in the table below.
| Acquisition Strategy | Description | Primary Use Case | Advantages | Disadvantages |
| Multiple Reaction Monitoring (MRM) | Precursor and fragment ions are pre-selected and monitored. nih.gov | Targeted Quantification | High sensitivity and specificity, accurate quantification. creative-proteomics.com | Only pre-defined analytes can be measured. |
| Data-Dependent Acquisition (DDA) | Most abundant ions from a full scan are selected for fragmentation. nih.gov | Untargeted Discovery | Generates high-quality MS/MS spectra for identification. | Biased towards high-abundance ions, may miss low-abundance lipids. nih.gov |
| Data-Independent Acquisition (DIA) | All ions within a defined m/z range are fragmented. nih.gov | Untargeted Discovery | Comprehensive fragmentation data for all analytes, good for low-abundance lipids. nih.govchromatographyonline.com | Complex data analysis, potential for chimeric spectra. |
Biochemical Roles and Mechanistic Studies of Oct 3 Ynoic Acid and Analogs
Enzyme Interactions and Catalytic Mechanisms (in vitro studies)
In vitro studies provide a foundational understanding of how a compound interacts with biological molecules in a controlled environment. For Oct-3-ynoic acid and its analogs, research has focused on their interactions with specific enzymes, revealing mechanisms of inhibition and potential therapeutic applications.
The bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system, is a critical target for the development of new antimicrobial agents. nih.gov Acetylenic fatty acids, a class of compounds that includes this compound, have been identified as inhibitors of this pathway.
Specifically, studies have shown that 2-alkynoic acids, which are positional isomers of this compound, exhibit bactericidal activity against mycobacteria by targeting the InhA enzyme, an enoyl-acyl carrier protein (ACP) reductase in the FAS-II system. nih.gov The inhibitory effect of these alkynoic acids is dependent on their chain length. For instance, activity against Mycobacterium smegmatis peaks with a chain length of 18 carbons and then declines, which may be related to reduced solubility for longer-chain acids. nih.gov
Another related compound, 3-decynoyl-N-acetylcysteamine, has been shown to inhibit the in vitro growth of Escherichia coli, a bacterium that utilizes the FAS-II pathway. nih.gov This inhibition suggests that the acetylenic bond is crucial for the interaction with key enzymes in bacterial fatty acid synthesis. While direct studies on this compound are limited, the evidence from analogous compounds strongly indicates its potential to function as an inhibitor of FAS-II enzymes. The mechanism likely involves the acetylenic group acting as a substrate analog that can covalently modify or tightly bind to the active site of enzymes like β-hydroxyacyl-ACP dehydratase or condensing enzymes (FabB, FabF), thereby blocking the elongation of fatty acid chains. nih.gov
Table 1: Inhibitory Activity of Alkynoic Acid Analogs on Microbial Growth
| Compound | Target Organism/System | Observed Effect | Reference |
| 2-Alkynoic Acids | Mycobacterium smegmatis | Bactericidal activity, inhibits InhA enzyme | nih.gov |
| 3-Decynoyl-N-acetylcysteamine | Escherichia coli | Inhibition of in vitro growth | nih.gov |
| 2-Hexadecynoic Acid | Gram-positive bacteria | Bacteriostatic | nih.gov |
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications. nih.govnih.gov Consequently, inhibitors of aldose reductase are of significant therapeutic interest. nih.gov
While numerous compounds, such as flavonoids and other synthetic molecules, have been identified as aldose reductase inhibitors, there is currently no specific research in the reviewed literature that details the interaction of this compound or other simple alkynoic acids with aldose reductase. nih.govnih.gov The inhibitory potential of fatty acids on this enzyme has been explored for compounds like n-hexadecanoic acid and oleic acid, but not for their acetylenic counterparts. nih.gov Further investigation is required to determine if the unique electronic and structural properties of the alkyne group in this compound could confer any modulatory activity on aldose reductase.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.gov This technique provides insights into the binding affinity and the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov
In the context of drug design, docking studies are crucial for identifying and optimizing inhibitors for enzymes like fatty acid synthase or aldose reductase. nih.govpatsnap.com For example, docking studies have suggested that fatty acids like n-hexadecanoic acid and oleic acid can bind to the active sites of enzymes such as α-amylase and acetylcholinesterase. nih.gov
However, specific molecular docking studies for this compound with any enzyme target are not available in the current body of literature reviewed. While it is known that 2-alkynoic acids inhibit the InhA enzyme of the FASII system, detailed computational models or crystal structures of these complexes are not described in the provided sources. nih.gov Future in silico studies could elucidate the precise binding mode of this compound within the active site of FAS-II enzymes, clarifying how the alkyne functionality contributes to its inhibitory potential and guiding the design of more potent derivatives.
Metabolic Transformations in Model Systems (in vitro studies)
Understanding how a compound is metabolized is crucial for predicting its biological activity and fate. In vitro model systems, including enzymatic assays and cell or microbial cultures, offer a controlled environment to study these transformations.
The chemical transformation of alkynes can occur through reactions like hydration and oxidation. libretexts.org Acid-catalyzed hydration of an alkyne typically yields an enol intermediate, which then tautomerizes to a more stable ketone. libretexts.orglibretexts.org For an internal alkyne like this compound, this could potentially lead to the formation of a β-keto acid. Oxidative cleavage, on the other hand, can break the carbon-carbon triple bond to form carboxylic acids. acs.orglibretexts.org
While these chemical transformations are well-documented, the enzymatic catalysis of such reactions on simple alkynoic acids is less explored. There is no specific evidence in the reviewed literature of enzymes that directly hydrolyze or derivatize this compound. However, the existence of enzymes like Δ12-fatty acid acetylenase, which forms a triple bond from a double bond, demonstrates that enzymes can indeed process acetylenic substrates. mdpi.com It is plausible that certain hydrolases or oxidoreductases could mediate the hydration or oxidation of the triple bond in this compound, but dedicated enzymatic assays are needed to confirm this.
Microbial and cellular systems are powerful tools for studying the metabolism of foreign compounds (xenobiotics). creative-proteomics.comyoutube.com These systems contain a vast array of enzymes capable of modifying chemical structures through reactions like oxidation, reduction, and hydrolysis. khanacademy.org
Studies on related acetylenic fatty acids provide some insight into the potential metabolic fate of this compound. For example, 2-hexadecynoic acid has been shown to be taken up by bacterial cells and incorporated into their phospholipid fraction, indicating that the cellular machinery can recognize and process these molecules. nih.gov This suggests that this compound could be activated to its Coenzyme A (CoA) derivative, Oct-3-ynoyl-CoA, by acyl-CoA synthetases. nih.gov
Once activated, it could potentially enter the fatty acid β-oxidation pathway. numberanalytics.comwikipedia.orgcreative-proteomics.com However, the presence of the alkyne bond would likely halt or alter the standard cycle of oxidation, hydration, oxidation, and thiolysis. The cell might possess specific enzymes to bypass or modify the triple bond, or the intermediate could accumulate. In some fungi, fatty acid synthase complexes are involved in synthesizing complex natural products containing modified fatty acid backbones, such as 2-amino-9,10-epoxi-8-oxodecanoic acid, indicating a capacity to handle unconventional fatty acid structures. nih.gov The precise biotransformation pathways for this compound in specific microbial or cellular models remain to be elucidated through dedicated metabolic studies.
Exploration of this compound in Chemical Biology Research
The unique chemical properties of this compound, namely its triple bond, make it a valuable entity in chemical biology for probing and understanding complex biological systems.
Acetylenic fatty acids are well-documented as mechanism-based inhibitors, or "suicide inhibitors," for a variety of enzymes, particularly those involved in fatty acid metabolism and signaling, such as lipoxygenases and cyclooxygenases. nih.govnih.gov The triple bond in this compound can be acted upon by the target enzyme, leading to the formation of a highly reactive intermediate. This intermediate can then covalently bind to the enzyme's active site, causing irreversible inactivation. This "suicide" inactivation is a powerful tool for elucidating enzyme mechanisms and identifying the catalytic residues involved.
For instance, studies on other acetylenic fatty acids have shown that they can be converted by enzymes like lipoxygenase into reactive species that subsequently modify the enzyme. nih.gov By analogy, this compound could serve as a probe to study enzymes that metabolize short to medium-chain fatty acids. The specific position of the triple bond at the C-3 position would likely confer selectivity for certain enzymes over others.
Table 1: Potential Enzyme Targets for this compound as a Mechanistic Probe
| Enzyme Class | Potential Mechanism of Action | Biochemical Pathway |
| Fatty Acid Synthase (FAS) | Covalent modification of active site cysteine or serine residues. | Fatty Acid Biosynthesis |
| Lipoxygenases (LOX) | Formation of a reactive allene (B1206475) or other species that alkylates the enzyme. | Eicosanoid/Docosanoid Synthesis |
| Cyclooxygenases (COX) | Mechanism-based inactivation through radical-mediated reactions. | Prostaglandin (B15479496) Synthesis |
| Acyl-CoA Synthetases | Formation of a reactive acyl-CoA analog that inactivates the enzyme. | Fatty Acid Activation |
This table is based on the known reactivity of acetylenic fatty acids and represents potential, rather than confirmed, targets for this compound.
The alkyne group in this compound is a versatile chemical handle for the construction of more complex chemical probes. mdpi.com This is primarily due to its ability to participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction allows for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the fatty acid backbone.
These functionalized probes can be used to:
Visualize Lipid Localization and Trafficking: By attaching a fluorescent dye, researchers can track the uptake, distribution, and localization of the fatty acid analog within living cells using techniques like fluorescence microscopy.
Identify Protein-Lipid Interactions: A biotin tag can be used for affinity purification-mass spectrometry (AP-MS) to pull down and identify proteins that interact with the fatty acid probe.
Activity-Based Protein Profiling (ABPP): When designed as a reactive probe, it can be used to identify and quantify the activity of specific enzymes in complex biological samples.
The synthesis of such probes would typically involve the esterification or amidation of the carboxylic acid group of this compound with a linker containing the desired reporter tag. rsc.org The relatively simple structure of this compound makes it an attractive scaffold for the systematic development of a toolbox of chemical probes to investigate various aspects of lipid biology.
Investigation of its Role in Lipid Signaling Pathways (excluding clinical implications)
Lipid signaling pathways are integral to cellular communication, governing processes from inflammation to metabolic regulation. Fatty acids and their derivatives, known as oxylipins, are key players in these pathways. nih.govnih.gov While direct evidence for this compound's role is scarce, its structural similarity to endogenous signaling lipids suggests potential for interaction with these pathways.
Short-chain fatty acids (SCFAs), though typically saturated, are known to act as signaling molecules through G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3. nih.gov It is conceivable that an unsaturated, acetylenic SCFA like this compound could modulate the activity of these or other lipid-sensing receptors.
Furthermore, by acting as an inhibitor of enzymes like COX and LOX, this compound could indirectly affect lipid signaling by altering the balance of pro- and anti-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov For example, inhibition of prostaglandin synthesis could lead to a downstream reduction in signaling cascades mediated by these molecules. The study of such effects provides insight into the intricate network of lipid signaling without focusing on therapeutic outcomes.
Q & A
Q. What are the optimal synthetic routes for Oct-3-ynoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound typically involves alkyne carboxylation or Sonogashira coupling followed by oxidation. To optimize yields:
- Catalyst Screening : Compare palladium-copper systems vs. ligand-free conditions for alkyne activation .
- Solvent Effects : Test polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and reduce side reactions.
- Temperature Control : Perform reactions at 60–80°C to balance kinetics and thermal decomposition risks.
- Yield Tracking : Use HPLC or GC-MS to quantify product purity and adjust stoichiometry (e.g., 1.2:1 alkyne-to-carboxylic acid ratio) .
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks for the terminal alkyne (δ ~2.5–3.0 ppm in H NMR; δ ~70–85 ppm in C NMR) and carboxylic acid (δ ~10–12 ppm in H NMR).
- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H] at m/z 140.0837 (CHO) .
Q. What experimental conditions affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH-Dependent Stability : Conduct stability assays at pH 2–10 (using HCl/NaOH buffers) and monitor degradation via UV-Vis at 240 nm (carboxylic acid absorbance) .
- Temperature Sensitivity : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks; analyze decomposition products using LC-MS .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in Diels-Alder reactions be resolved?
- Methodological Answer :
- Mechanistic Replication : Repeat experiments under reported conditions (e.g., 100°C, toluene) while varying diene electronic profiles (electron-rich vs. electron-deficient).
- Kinetic Analysis : Use stopped-flow spectroscopy to compare reaction rates and identify competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) .
- Computational Validation : Apply DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic barriers .
Q. What computational models best predict the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- Quantum Chemical Methods : Compare B3LYP/6-311+G(d,p) vs. M06-2X/def2-TZVP for pKa prediction accuracy.
- Solvent Modeling : Include implicit solvent effects (e.g., PCM for water) and validate against experimental potentiometric titrations .
Q. How can researchers design catalytic systems for selective derivatization of this compound?
- Methodological Answer :
- Heterogeneous Catalysis : Screen metal-organic frameworks (MOFs) with Cu/Ag nodes for alkyne-azide click reactions.
- Enzyme-Mediated Reactions : Test lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in solvent-free conditions .
Q. What gaps exist in the literature on this compound’s biological activity, and how can they be addressed?
- Methodological Answer :
- Scoping Review Framework : Follow Arksey & O’Malley’s five-stage approach to map studies (2005–2025) and prioritize understudied areas (e.g., antimicrobial mechanisms) .
- High-Throughput Screening : Use MIC assays against Gram-negative/positive bacteria to identify structure-activity relationships (SAR) .
Q. How does the alkyne moiety in this compound influence its intermolecular interactions in crystal structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
